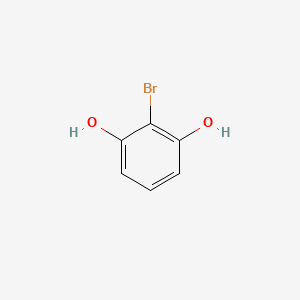

2-Bromoresorcinol

Overview

Description

Synthesis Analysis

The synthesis of 2-bromoresorcinol has been described through various methodologies, emphasizing its accessibility and versatility in organic synthesis. Notably, a procedure utilizing cyclohexane-1, 3-dione as the starting material highlights an efficient pathway to synthesize this compound, showcasing the compound's foundational role in chemical synthesis (Schamp & Pooter, 2010). Additionally, studies have explored the synthesis of complex molecules from this compound, demonstrating its utility as a versatile precursor in organic chemistry (Pardanani & Trivedi, 1972).

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly investigated, revealing insights into its planarity and geometrical parameters. Crystallographic studies have identified the compound's essentially planar structure, with notable O-H...O and O-H...O/Br hydrogen bonds and pi-pi stacking interactions contributing to its high-symmetry structure. These structural features facilitate the formation of R(4)(4)(8) rings and helical C(2) chains, underscoring the compound's significance in the study of molecular interactions and crystal engineering (Kirsop, Storey, & Harrison, 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, bromination reactions involving dihydroresorcinol have led to the formation of this compound, showcasing its potential in synthetic chemistry for generating brominated compounds with specific properties (Nazarov & Zav'yalov, 1959). Moreover, the compound's role in the synthesis of brominated resorcinol dimers highlights its applicability in producing substances with antimicrobial properties (Bouthenet et al., 2011).

Scientific Research Applications

Crystal Structure Analysis

2-Bromoresorcinol exhibits a planar structure with normal geometrical parameters. Its crystal packing is influenced by hydrogen bonds and pi-pi stacking interactions, leading to a distinctive high-symmetry structure with R(4)(4)(8) rings and helical C(2) chains. This understanding is crucial for the study of molecular interactions and crystal engineering (Kirsop, Storey, & Harrison, 2004).

Synthesis and Transformation

- This compound can be synthesized using cyclohexane-1, 3-dione as the starting material. This procedure is significant for creating specific compounds for further research in chemistry (Schamp & Pooter, 2010).

- It also plays a role in the formation of bromo derivatives of dihydroresorcinol, which are important in the study of organic compound transformations (Nazarov & Zav’yalov, 1959).

Application in Synthesis of Other Compounds

This compound is used in the synthesis of psoralene and alkylpsoralenes, contributing to the development of compounds with potential therapeutic applications (Pardanani & Trivedi, 1972).

Development of Novel Compounds

Its reaction with other chemicals, such as 2-ethoxyvinylphosphonic acid, results in novel structural isomers of bicyclic phosphonates, highlighting its versatility in creating diverse molecular structures (Sadykova et al., 2018).

Complexation with Lanthanoids

This compound demonstrates the ability to form complexes with lanthanoid ions, which is vital for spectrophotometric determination and other analytical applications in chemistry (Ueda, Matsuda, & Yoshimura, 1989).

Synthesis of Brominated Resorcinol Dimers

It is involved in the synthesis of dibrominated resorcinol dimers, which have shown potent antibacterial activity, indicating its potential in developing new antimicrobial agents (Bouthenet et al., 2011).

Creation of Bromophloroglucinols

Synthesizing bromophloroglucinols and their methyl ethers using bromination of phloroglucinol and its methyl ethers, including this compound, contributes to the research in organic and pharmaceutical chemistry (Kiehlmann & Lauener, 1989).

Safety and Hazards

Mechanism of Action

Target of Action

2-Bromobenzene-1,3-diol, also known as 2-Bromoresorcinol, is a key intermediate in the synthesis of drugs for the treatment of chronic hepatitis C . It is primarily targeted towards the NS5A replication complex, which plays a crucial role in the replication of the hepatitis C virus .

Mode of Action

It is known to interact with the ns5a replication complex, leading to inhibition of viral replication

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of the hepatitis C virus. By inhibiting the NS5A replication complex, the compound disrupts the replication of the virus, thereby preventing its proliferation .

Result of Action

The primary result of the action of this compound is the inhibition of hepatitis C virus replication. This leads to a decrease in viral load and potentially to the elimination of the virus from the body .

Biochemical Analysis

Biochemical Properties

2-Bromoresorcinol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in cyclocondensation reactions with aldehydes, forming cyclic tetramers with high stereoselectivity . The compound’s planar structure and hydrogen bonding capabilities influence its interactions with biomolecules, making it a valuable reagent in synthetic chemistry and biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause irritation upon inhalation, skin contact, and eye contact . In cellular studies, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes is attributed to its ability to interact with cellular proteins and enzymes, altering their function and activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, affecting their catalytic activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and influence specific biochemical pathways. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s hydroxyl groups and bromine atom enable it to participate in oxidation-reduction reactions and other metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity in biological systems .

properties

IUPAC Name |

2-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLPZAPIFFZLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345488 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6751-75-3 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)